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Compound Focus: Pracinostat

CAS No.: 929016-96-6

Cat. No.: S548552

Pracinostat (SB939) is a small molecule hydroxamic acid-based HDAC inhibitor with the chemical formula
C20H30N402 and a molecular weight of 358.486 g/mol [1] [2]. Its IUPAC name is (2E)-3-{2-Butyl-1-[2-
(diethylamino)ethyl]-1H-1,3-benzimidazol-5-yl }-N-hydroxyprop-2-enamide [1].

Key Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties [3]:

e Absorption & Solubility: Demonstrates high aqueous solubility and high Caco-2 permeability.

¢ Protein Binding: Plasma protein binding is high across species, ranging between approximately 84%
and 94%.

¢ Blood-to-Plasma Ratio: Approximately 1.0 in human blood.

e Metabolic Stability: Relatively higher in dog and human liver microsomes than in mouse and rat.

¢ Primary Metabolizing Enzymes: Human cytochrome P450 (P450) phenotyping shows Pracinostat
is primarily metabolized by CYP3A4 and CYP1A2.

¢ Enzyme Inhibition: Does not significantly inhibit human CYP3A4, 1A2, 2D6, and 2C9 (IC2s >25 uM),
but does inhibit CYP2C19 (ICso = 5.8 uM). No significant induction of human CYP3A4 and 1A2 was
observed in hepatocytes.

Preclinical and Human Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters of Pracinestat observed in preclinical

species and humans.

Table 1: Pharmacokinetic Parameters of Pracinostat Across Species [3] [4]

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s548552?utm_src=pdf-body
https://www.smolecule.com/products/s548552?utm_src=pdf-interest
https://www.smolecule.com/products/s548552?utm_src=pdf-body
https://go.drugbank.com/drugs/DB05223
https://en.wikipedia.org/wiki/Pracinostat
https://go.drugbank.com/drugs/DB05223
https://pubmed.ncbi.nlm.nih.gov/21873472/
https://www.smolecule.com/products/s548552?utm_src=pdf-body
https://www.smolecule.com/products/s548552?utm_src=pdf-body
https://www.smolecule.com/products/s548552?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21873472/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5901648/
https://www.smolecule.com/products/s548552?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Parameter

Mouse

Rat

Dog

Human (Predicted &

Observed)

Systemic Clearance 9.2 L/h/kg 4.5 L/h/kg 1.5 L/h/kg Not Specified

(High)

Volume of Distribution 3.5 L/kg (>0.6 1.7 L/kg 4.2 L/kg Not Specified

(Vss) L/kg)

Oral Bioavailability 34% ~3% 65% Profile agreed with
predictions

Half-life (t1/2) Not Specified Not Not Favorable, compared to

Specified Specified vorinostat [4]

Pharmacodynamics and Mechanism of Action

Pracinostat is a potent pan-histone deacetylase (HDAC) inhibitor that targets class I (HDACs 1, 2, 3, 8),
class IT (HDACs 4, 5, 6, 7, 9, 10), and class IV (HDAC 11) enzymes [5] [6] [2]. It has no significant effect

on other zinc-dependent metalloenzymes or class I[I HDACs [6] [2].

Mechanism of Action;

e HDAC Inhibition: The hydroxamic acid group acts as a zinc-binding group (ZBG), chelating the Zn?+
ion within the HDAC enzyme's active site, thereby inhibiting its deacetylase activity [7] [6].

e Chromatin Remodeling: Inhibition of HDAC activity leads to the accumulation of acetyl groups on
lysine residues of histone tails (e.g., Histone H3) and non-histone proteins [1] [4] [8].

¢ Gene Transcription & Apoptosis: Hyperacetylation results in a more open chromatin structure,
facilitating the transcription of tumor suppressor genes. This leads to cell cycle arrest, promotion of
apoptosis, and inhibition of tumor cell proliferation [1] [4].

The following diagram illustrates the core mechanism of action of Pracinostat at the cellular level.
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Overview of Pracinostat's mechanism leading to antitumor effects.

Key Experimental Methodologies

The following are summaries of critical experimental protocols used to characterize Pracinostat.

1. Pharmacokinetic Profiling in Preclinical Species and Humans [3] [4]
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e Study Design: Preclinical PK studies were conducted in mouse, rat, and dog. Human PK was
predicted using Simcyp and allometric scaling.

e Sample Collection: Blood samples were collected at pre-determined time points after dosing (e.g.,
pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 24, and 30 hours post-dose).

¢ Bioanalysis: Plasma concentrations of Pracinostat were determined using a validated liquid
chromatography tandem mass spectrometry (LC-MS/MS) method.

e Data Analysis: Noncompartmental methods were used with software like WinNonlin to estimate PK
parameters (AUCo—inf, Cmax, Tmax, t1/2).

2. In Vitro Metabolic Stability and Phenotyping [3]

e System: Incubation with liver microsomes from preclinical species and humans.

e Methodology: Measurement of parent compound depletion over time. Reaction phenotyping using
selective chemical inhibitors or recombinant human CYP enzymes to identify major metabolizing
enzymes (CYP3A4, CYP1A2).

3. Pharmacodynamic Assessment of HDAC Inhibition [4] [5]

e Matrix: Peripheral blood mononuclear cells (PBMCs) or tumor tissue from animal models.
e Technique:
o Western Blot: Cells are lysed, proteins separated by SDS-PAGE, transferred to a membrane,
and probed with antibodies against acetylated histone H3 (AcH3) or other acetylated proteins.
A housekeeping protein is used for normalization.
o Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method also used to measure
AcH3 levels in samples.
e Output: Levels of protein acetylation are measured as a biomarker of target engagement.

Conclusion and Drug Development Context

The preclinical ADME profile and favorable predicted human PK supported the clinical development of
Pracinostat as an oral drug candidate [3]. While it has shown modest single-agent activity in clinical trials
for advanced hematological malignancies [4], a promising synergistic effect has been observed when
Pracinostat is combined with other agents, such as the hypomethylating agent azacitidine, particularly in
acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) [4] [9]. This combination strategy

represents a significant avenue for its therapeutic application.
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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